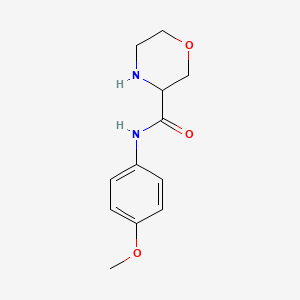

N-(4-methoxyphenyl)morpholine-3-carboxamide

Description

N-(4-Methoxyphenyl)morpholine-3-carboxamide is a heterocyclic compound featuring a morpholine ring substituted at position 3 with a carboxamide group, which is further linked to a 4-methoxyphenyl moiety. This structure combines the hydrogen-bonding capability of the carboxamide group with the electron-donating and lipophilic properties of the methoxyphenyl group, making it a versatile scaffold in medicinal chemistry. The morpholine ring contributes to solubility and metabolic stability, while the 4-methoxy substitution on the phenyl ring enhances bioavailability and target affinity .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)morpholine-3-carboxamide |

InChI |

InChI=1S/C12H16N2O3/c1-16-10-4-2-9(3-5-10)14-12(15)11-8-17-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |

InChI Key |

ILWUAXCRNBNBKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2COCCN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-methoxyphenyl)morpholine-3-carboxamide typically involves the reaction of 4-methoxyaniline with morpholine-3-carboxylic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-(4-methoxyphenyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including anticancer properties.

Medicine: Research has explored its use as a pharmacophore in drug design.

Industry: It is used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(4-methoxyphenyl)morpholine-3-carboxamide is highlighted through comparisons with morpholine- and phenylamide-containing analogues. Key differences in bioactivity, synthesis, and physicochemical properties are summarized below.

Structural Analogues and Bioactivity

Key Observations:

- Morpholine vs. Piperidine/Pyrrolidine: Morpholine-containing compounds (e.g., compound 40) exhibit superior anti-cancer activity compared to piperidine/pyrrolidine analogues, likely due to the oxygen atom’s hydrogen-bonding capacity .

- Carboxamide vs.

- Role of 4-Methoxyphenyl: This group enhances lipophilicity and electron donation, critical for membrane penetration and receptor interactions in anti-inflammatory and cardioprotective activities .

Physicochemical and Structural Properties

| Property | This compound | 3-Chloro-N-phenyl-phthalimide | N-(4-Methoxyphenyl)piperazin-ium Salts |

|---|---|---|---|

| Solubility | Moderate (polar carboxamide group) | Low (non-polar phthalimide core) | High (ionic interactions with water) |

| Hydrogen Bonding | Strong (carboxamide + morpholine O) | Weak (chlorine substituent) | Moderate (N–H···O and O–H···O bonds) |

| Dihedral Angle (Aryl Rings) | N/A | N/A | 62.3°–68.4° (affects crystal packing) |

Structural Insights:

- The carboxamide group in the target compound improves solubility compared to non-polar analogues like 3-chloro-N-phenyl-phthalimide .

- In N-(4-methoxyphenyl)piperazin-ium salts, dihedral angles between aryl rings (62.3°–68.4°) influence crystal packing and hydrogen-bonded networks, which may correlate with stability in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.